molecular formula C7H12FN3O B13325644 N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13325644
M. Wt: 173.19 g/mol
InChI Key: PKCLUWLIODFVCC-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors can enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluoroethyl)-4-(propan-2-yl)piperazine
  • N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-triazol-5-amine

Uniqueness

N-(2-Fluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12FN3O

Molecular Weight

173.19 g/mol

IUPAC Name

N-(2-fluoroethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H12FN3O/c1-5(2)6-10-7(12-11-6)9-4-3-8/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

PKCLUWLIODFVCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)NCCF

Origin of Product

United States

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